

Application Notes and Protocols for Pharmacokinetic Studies of Propoxur Using Propoxur-d3

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Compound of Interest

Compound Name: Propoxur-d3

Cat. No.: B1435957

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Introduction

Propoxur, a carbamate insecticide, is widely used in agriculture and public health. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its safety and potential risks to human health. The use of a stable isotope-labeled internal standard, such as **Propoxur-d3**, is the gold standard for quantitative analysis in pharmacokinetic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium-labeled analog closely mimics the chromatographic behavior and ionization efficiency of the unlabeled propoxur, ensuring high accuracy and precision in its quantification within biological matrices.

These application notes provide detailed protocols for conducting pharmacokinetic studies of propoxur in a rat model, utilizing **Propoxur-d3** as an internal standard. The protocols cover animal dosing, sample collection, sample preparation, and bioanalytical methodology using LC-MS/MS. Additionally, a summary of known pharmacokinetic parameters and the metabolic pathway of propoxur are presented.

Data Presentation

Table 1: Pharmacokinetic Parameters of Propoxur

Parameter	Species	Dose & Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Half-life (t _{1/2}) (h)	Reference
Half-life	Human	N/A (Intravenous)	-	-	-	8	[1]
Half-life	Rat	Single Oral Dose	-	-	-	0.18 - 0.25	[2]
Excretion	Human	92.2 mg (Oral)	-	-	38% of dose excreted in urine within 24h	-	[3]
Excretion	Rat	5-8 mg/kg (Oral)	-	-	85% of radioactivity eliminated within 16h	-	[1]

Note: Comprehensive Cmax, Tmax, and AUC data from a single study using **Propoxur-d3** as an internal standard were not publicly available in the searched literature. The data presented are compiled from various sources and methodologies.

Experimental Protocols

In-Life Phase: Pharmacokinetic Study in Rats

This protocol is adapted from established methodologies for oral gavage studies in rodents.

a. Animal Model:

- Species: Male Wistar rats (or other appropriate strain)

- Weight: 200-250 g
 - Housing: Individually in metabolic cages to allow for urine and feces collection. Maintained under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
 - Acclimatization: At least one week prior to the study.
- b. Dosing:
- Test Article: Propoxur
 - Internal Standard: **Propoxur-d3** (for analytical phase)
 - Dose Formulation: Dissolve propoxur in a suitable vehicle such as corn oil. A common dose for sub-chronic studies is around 4.25 mg/kg body weight/day^[4]. For a single-dose pharmacokinetic study, a dose within the range of 5-10 mg/kg can be considered.
 - Administration: Administer a single dose via oral gavage.
- c. Sample Collection:
- Blood: Collect serial blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 h).
 - Matrix: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
 - Processing: Centrifuge the blood samples to separate plasma.
 - Storage: Store plasma samples at -80°C until analysis.
 - Urine and Feces: If excretion data is required, collect urine and feces at specified intervals (e.g., 0-8 h, 8-24 h).

Bioanalytical Phase: LC-MS/MS Quantification of Propoxur in Plasma

This protocol outlines a robust method for the quantification of propoxur in plasma samples using **Propoxur-d3** as an internal standard.

a. Materials and Reagents:

- Propoxur analytical standard
- **Propoxur-d3** internal standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Blank rat plasma

b. Preparation of Standards and Quality Controls:

- Stock Solutions: Prepare individual stock solutions of propoxur and **Propoxur-d3** in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the propoxur stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.
- Internal Standard Working Solution: Prepare a working solution of **Propoxur-d3** at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
- Calibration Curve and Quality Control (QC) Samples: Spike blank rat plasma with the propoxur working standard solutions to prepare calibration standards at a range of concentrations (e.g., 1-1000 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

c. Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample (unknown, calibration standard, or QC), add 20 μ L of the **Propoxur-d3** internal standard working solution.
- Vortex briefly.
- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.

d. LC-MS/MS Conditions (Typical):

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- MS/MS Transitions (MRM):

- Propoxur: The precursor ion will be the protonated molecule $[M+H]^+$ (m/z 210.1). The product ions would typically result from the loss of the isopropoxy group or the methyl isocyanate group. A common transition is m/z 210.1 \rightarrow 111.0[5].
- **Propoxur-d3**: The precursor ion will be $[M+H]^+$ (m/z 213.1). The product ion would be expected to be the same fragment as propoxur, m/z 111.0, or a fragment retaining the deuterium label. A likely transition would be m/z 213.1 \rightarrow 111.0 or another stable fragment. Note: The optimal transitions and collision energies should be determined experimentally by infusing the individual standard solutions.

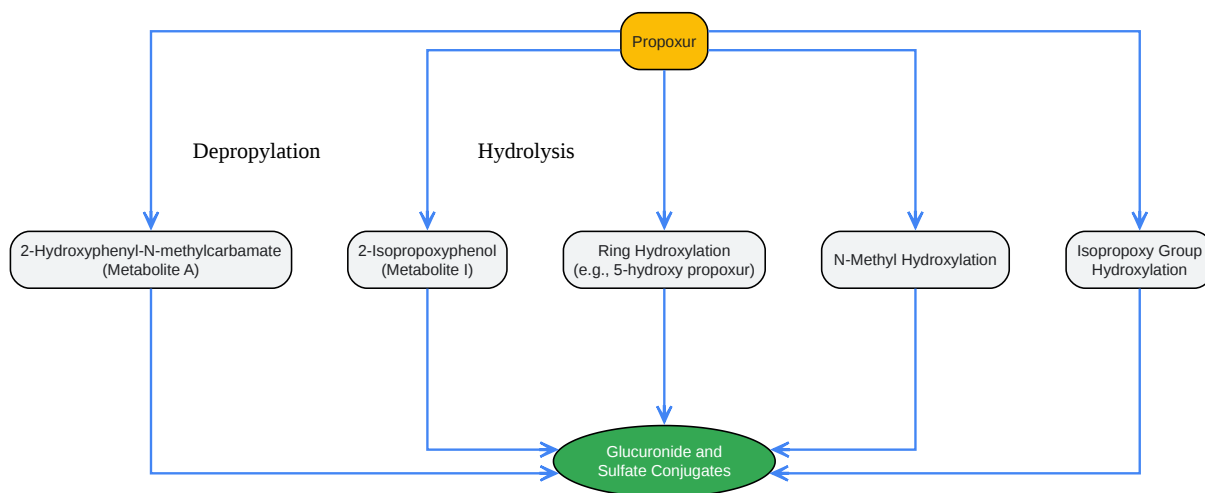
e. Data Analysis:

- Quantify propoxur concentrations in the unknown samples by constructing a calibration curve based on the peak area ratio of propoxur to **Propoxur-d3** versus the nominal concentration of the calibration standards.
- Use pharmacokinetic software to calculate the key parameters (C_{max} , T_{max} , AUC, $t_{1/2}$).

Visualizations

Metabolic Pathway of Propoxur

The metabolism of propoxur in rats primarily involves hydrolysis, depropylation, and hydroxylation, followed by conjugation.

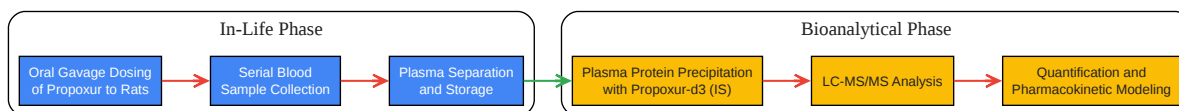


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Caption: Major metabolic pathways of propoxur in rats.

Experimental Workflow for Pharmacokinetic Study

This diagram illustrates the key steps involved in a typical pharmacokinetic study of propoxur.



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Caption: Experimental workflow for a propoxur pharmacokinetic study.

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